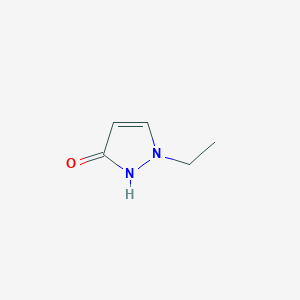
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is a chemical compound with the molecular formula C₄H₅BF₅K and a molecular weight of 197.98 g/mol . This compound is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that organoboron compounds like this are often used in carbon-carbon bond forming reactions .
Mode of Action
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group from boron to palladium .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it could be involved in the synthesis of complex organic molecules .
Result of Action
The result of this compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which could have various applications in fields like medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate typically involves the reaction of 2,2-difluoro-1-methylcyclopropylboronic acid with potassium bifluoride (KHF₂) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases like potassium carbonate (K₂CO₃) in an aqueous or organic solvent.
Oxidation: Requires oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products Formed
The major products formed from these reactions include various substituted cyclopropyl derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is unique due to the presence of the difluoromethylcyclopropyl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates . This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
potassium;(2,2-difluoro-1-methylcyclopropyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF5.K/c1-3(5(8,9)10)2-4(3,6)7;/h2H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDUOZHWPQEBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1(F)F)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF5K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416056-34-1 |
Source


|
| Record name | potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3001878.png)


![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)



![methyl 2-[5-(4-methylphenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate](/img/structure/B3001888.png)


![N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001893.png)
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)


